molecular formula C15H15NO4 B1150194 ZEN-3694

ZEN-3694

Cat. No. B1150194
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

BET Bromodomain Inhibitor in Cancer Treatment

ZEN-3694 is an orally bioavailable molecule developed from a BET bromodomain inhibitor discovery platform. It has shown efficacy in treating a variety of solid tumor and hematological malignancies. In vitro, ZEN-3694 has demonstrated selective binding to BET proteins, effectively inhibiting the interaction of acetylated histone peptide. It inhibits the proliferation of various cancer cell lines and has shown in vitro synergy with standard care agents in multiple malignancies such as breast, prostate, lung, melanoma, AML, and DLBCL. Xenograft studies support its use in clinical settings for various oncologic indications due to its ability to modulate target gene expression and inhibit tumor growth (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study evaluated the safety and efficacy of ZEN-3694 combined with enzalutamide in metastatic castration-resistant prostate cancer (mCRPC). The study found that ZEN-3694, in combination with enzalutamide, demonstrated acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors. It suggested further prospective studies, especially in mCRPC cases with low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Inhibiting Tumor Immune Escape Mechanisms

ZEN-3694 targets various pathways that suppress the anti-tumor immune response. It has been shown to downregulate checkpoints like B7H3 and PD-L1, upregulate the MICA antigen, and affect multiple checkpoint receptors in activated CD8+ T cells. Additionally, ZEN-3694 inhibits the differentiation and function of regulatory T cells and suppressive cytokines/chemokines like IL-10 and CCL2. Its potential to synergize with a variety of cancer immunotherapies makes it a promising candidate in overcoming resistance to PD1 therapy (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research has indicated that ZEN-3694, combined with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. ZEN-3694 has demonstrated the potential to inhibit proliferation and induce apoptosis in CDK4/6i resistant cell lines, highlighting its therapeutic potential in advanced ER+ breast cancer patients resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

properties

Product Name

ZEN-3694

Molecular Formula

C15H15NO4

Appearance

Solid powder

synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.